molecular formula C11H13ClN2O2 B1405603 N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide CAS No. 1427460-58-9

N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide

Cat. No. B1405603
M. Wt: 240.68 g/mol
InChI Key: IQERVULEENSFFI-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.



Synthesis Analysis

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Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, etc.


Scientific Research Applications

1. Synthesis and Chemical Properties

  • N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide and its derivatives have been explored for their chemical properties and synthesis pathways. Research has detailed the cyclization of related compounds leading to the formation of various benzoxazine derivatives, showcasing their versatility in chemical synthesis and potential for creating a variety of structurally diverse compounds (Shtamburg et al., 2013).

2. Inhibitory and Binding Affinity

  • Certain derivatives of benzoxazine, including compounds structurally related to N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide, have been studied for their inhibitory efficiencies and binding affinities. For instance, compounds were synthesized and evaluated for serotonin-3 (5-HT3) receptor binding affinity, highlighting the potential therapeutic applications of these compounds in medical research (Kuroita et al., 2010).

3. Corrosion Inhibition

  • Research has also investigated the role of benzoxazine derivatives as corrosion inhibitors for mild steel. Studies involving N-(2-chloroethyl) derivatives of benzoxazine indicated that these compounds can effectively inhibit corrosion, suggesting industrial applications in protecting metals from corrosive environments (Nnaji et al., 2017).

4. Biological Activities and Potential Therapeutic Uses

  • Some studies have explored the biological activities of benzoxazine derivatives, including antimicrobial and antioxidant properties. These investigations open pathways for the use of these compounds in developing new therapeutic agents or in enhancing the efficacy of existing drugs (Sonia et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

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Please note that not all compounds will have information available in all these categories. The amount of information available largely depends on how extensively the compound has been studied. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

N-(2-chloroethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-5-6-13-11(15)14-7-8-16-10-4-2-1-3-9(10)14/h1-4H,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQERVULEENSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Reactant of Route 2
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Reactant of Route 3
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N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Reactant of Route 4
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide
Reactant of Route 6
N-(2-chloroethyl)-2,3-dihydro-4H-1,4-benzoxazine-4-carboxamide

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